3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is C11H24ClNO2 . Its average mass is 237.767 Da and its monoisotopic mass is 237.149551 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Biodegradation and Fate of ETBE in Soil and Groundwater
This review discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE aerobically, which involves hydroxylation of the ethoxy carbon. Although this compound is not the same as "3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride," the metabolic pathways and biodegradation mechanisms of ETBE may provide insights into the environmental fate and potential bioremediation strategies for related compounds (Thornton et al., 2020).
Nucleophilic Aromatic Substitution of the Nitro-Group
The study on the reaction of piperidine with nitrobenzenes, resulting in substituted piperidinobenzenes, offers a perspective on the chemical reactivity of piperidine derivatives. While different from "3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride," understanding these reactions can help in synthesizing related compounds with potential therapeutic or industrial applications (Pietra & Vitali, 1972).
Chemistry and Pharmacokinetics of Bilastine
Bilastine, an antihistamine containing a piperidine moiety, provides an example of how piperidine derivatives are utilized in pharmaceuticals. The review on Bilastine covers its chemistry, pharmacokinetics, and analytical methods, underscoring the relevance of piperidine derivatives in drug development and offering a framework for understanding similar compounds (Sharma et al., 2021).
Reproductive Toxicity of Benzophenone-3
Although not directly related, the review on the reproductive toxicity of benzophenone-3 in humans and animals highlights the importance of understanding the biological and toxicological effects of chemical compounds. This research can inform safety assessments and regulatory decisions for related chemicals (Ghazipura et al., 2017).
Novel Agents for Irinotecan-Induced Diarrhea
This review discusses novel agents potentially inhibiting diarrhea induced by Irinotecan, a chemotherapy drug. It highlights the complex interactions between drugs and biological systems, which is relevant for developing new therapeutic agents or understanding the side effects of existing ones, including those related to piperidine derivatives (Yang et al., 2005).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGASSNEWZJMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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